2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
Description
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a heterocyclic acetamide derivative featuring two key pharmacophores:
- Isoindole-1,3-dione moiety: A planar, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding via its two carbonyl groups.
- 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin ring: A seven-membered heterocycle combining benzofused oxygen and nitrogen atoms, which may enhance metabolic stability and modulate receptor affinity.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-16(10-22-18(25)12-3-1-2-4-13(12)19(22)26)21-11-5-6-15-14(9-11)17(24)20-7-8-27-15/h1-6,9H,7-8,10H2,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLGHGDIEGXLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps. One common approach starts with the reaction of phthalic anhydride with aminoacetoacetate to form a phthalimide derivative. This intermediate is then reacted with hydrazine hydrate to yield the indolinylacetohydrazide derivative . Further reactions with appropriate reagents lead to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindolinone derivatives, while reduction can produce reduced oxazepine derivatives.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone and oxazepine moieties may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Spectroscopic and Physicochemical Comparisons
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretches (~1675–1700 cm⁻¹) from isoindole-dione and benzoxazepin, NH stretches (~3300 cm⁻¹).
- Triazole Analogs (7j, 7k, 7l, 7m) : Show similar C=O (~1662–1683 cm⁻¹) and NH (~3257–3327 cm⁻¹) stretches, with additional C-Cl stretches (686–748 cm⁻¹) in chlorinated derivatives .
- Oxadiazole Derivatives (8a-w) : Exhibit C=O (~1671 cm⁻¹) and S-C=N (~1258 cm⁻¹) vibrations, with indole NH stretches near 3250 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
- Target Compound : Anticipated δ 5.3–5.4 ppm (methylene protons near acetamide), aromatic protons between 7.0–8.5 ppm.
- Triazole Analogs : Methylene protons at δ 5.30–5.40 ppm; aromatic protons in naphthalene systems at δ 7.14–8.34 ppm .
- Benzodiazepine Derivative (11p) : Complex splitting patterns due to stereochemistry (e.g., rel-(4R,7S)), with aromatic protons upfield-shifted (δ 6.95–7.85 ppm).
Mass Spectrometry
- Target Compound : Predicted molecular ion [M+H]⁺ ~450–500 Da (exact mass dependent on substituents).
- Triazole Analogs : Observed [M+H]⁺ at 373.1650 (7j) and 393.1132 (7l), aligning with calculated values .
- Oxadiazole Derivatives : [M]⁺ peaks at m/z 378–380, confirming sulfur incorporation .
Hydrogen Bonding and Crystallography
- Target Compound : The isoindole-dione and benzoxazepin carbonyl groups likely form intermolecular hydrogen bonds, influencing crystal packing (as seen in Etter’s graph-set analysis).
- Triazole Analogs : NH and carbonyl groups participate in hydrogen bonding, with crystal structures often resolved via SHELX programs .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological properties based on available research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an isoindole moiety and a benzoxazepine ring. Its molecular formula is with a molecular weight of approximately 342.35 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to the target compound exhibit significant antimicrobial properties. For instance, derivatives of isoindole have shown efficacy against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoindole derivative A | E. coli | 12.5 μg/mL |
| Isoindole derivative B | P. aeruginosa | 100 μg/mL |
These findings suggest that the target compound may also possess similar antimicrobial properties due to structural similarities with other active derivatives .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Preliminary results indicate that related compounds can effectively scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. The percentage of inhibition was calculated using the following equation:
Such activity is essential for developing therapeutic agents aimed at oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines. For example, one study reported that certain isoindole derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 50 μM against human cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction through the activation of caspase pathways .
Case Study 1: Antibacterial Efficacy
In a controlled study, a derivative structurally akin to the target compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with an MIC of 15 μg/mL against S. aureus, suggesting that modifications to the isoindole framework could enhance antibacterial properties .
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capabilities of related isoindole compounds. The study revealed that these compounds could reduce oxidative damage in neuronal cells by up to 60% at concentrations of 25 μM, highlighting their potential neuroprotective effects .
Q & A
Q. What are the key structural features of the compound, and how do they influence synthesis and biological activity?
The compound contains a benzoxazepine ring (a seven-membered heterocycle with oxygen and nitrogen) and an isoindole-1,3-dione moiety. These features confer rigidity, influence solubility, and enable interactions with biological targets (e.g., enzymes or receptors). The amide linker facilitates synthetic modifications and stability. Structural analogs (e.g., in ) suggest these moieties are critical for modulating biochemical pathways, such as kinase inhibition or receptor antagonism. Synthesis must account for steric hindrance during cyclization and functional group compatibility .
Q. What are common synthetic routes for this compound, and what reaction conditions are critical?
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzoxazepine core via cyclization of a diol or amino alcohol precursor under acidic or catalytic conditions (e.g., HCl or Pd-mediated coupling) .
- Step 2: Introduction of the isoindole-1,3-dione group using phthalic anhydride derivatives, often via nucleophilic substitution or coupling reactions (e.g., with carbodiimides like DCC) .
- Critical Conditions: Temperature control (50–80°C for cyclization), solvent choice (DMF or THF for polar intermediates), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry and purity (e.g., aromatic proton integration in benzoxazepine at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and detect by-products .
- Chromatography: TLC or HPLC to monitor reaction progress and purity (>95% by reverse-phase HPLC) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Tools like density functional theory (DFT) model transition states for cyclization steps, while reaction path search algorithms (e.g., ICReDD’s approach in ) predict optimal conditions. For example, quantum mechanical calculations can identify solvent effects on activation energy, reducing trial-and-error experimentation. Machine learning models trained on analogous benzoxazepine syntheses () can recommend catalyst-substrate pairs for higher yields .
Q. How can researchers resolve contradictions in reported reaction yields or selectivity?
Discrepancies often arise from solvent polarity, catalyst loading, or impurity profiles. Systematic Design of Experiments (DoE) () identifies critical variables:
- Example: A factorial design varying temperature (40–100°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to optimize benzoxazepine cyclization. Response surface models then pinpoint ideal conditions .
- Data Reconciliation: Cross-validate findings using orthogonal techniques (e.g., in situ IR spectroscopy to track intermediate formation) .
Q. What strategies address challenges in scaling up synthesis (e.g., low yields or side reactions)?
- Process Intensification: Microwave-assisted synthesis () reduces reaction time for temperature-sensitive steps (e.g., amide coupling).
- Continuous Flow Systems: Mitigate exothermic risks during cyclization by controlling heat transfer in microreactors .
- By-Product Management: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents in real-time .
Q. How to design assays for studying the compound’s mechanism of action in disease models?
- Target Identification: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for suspected targets (e.g., kinases in ).
- Cellular Assays: Dose-response studies in cancer cell lines (e.g., IC50 determination via MTT assays) paired with RNA-seq to identify downstream pathway alterations .
- Contradiction Analysis: Replicate conflicting bioactivity data using standardized protocols (e.g., fixed serum concentrations in cell culture) to isolate compound-specific effects .
Methodological Notes
- Data Validation: Cross-reference spectral data (NMR, MS) with PubChem entries () to ensure consistency.
- Ethical Compliance: Adhere to safety protocols () for handling reactive intermediates (e.g., phthalic anhydride derivatives).
- Open Science: Share synthetic protocols via platforms like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
